Benzyl (2-(4-(4-fluorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate
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Overview
Description
Benzyl (2-(4-(4-fluorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate is a chemical compound with the molecular weight of 287.33 . The IUPAC name for this compound is benzyl 1-(4-fluorophenyl)-1-methylethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18FNO2/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20) . This code provides a standard way to encode the compound’s structure and formula.Physical And Chemical Properties Analysis
This compound is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
A study conducted by Darekar et al. (2020) describes the microwave-assisted synthesis of novel derivatives, including those related to Benzyl (2-(4-(4-fluorophenyl)-1H-imidazol-2-yl)propan-2-yl)carbamate. These compounds were tested for antibacterial activity, showing moderate efficacy against both gram-positive and gram-negative bacterial strains (Darekar, Karale, Akolkar, & Burungale, 2020).
Anticancer Agents Synthesis
Rashid, Husain, and Mishra (2012) synthesized new derivatives starting from a related compound and screened them for in vitro anticancer activity. One of the derivatives demonstrated significant growth inhibition activity, suggesting the potential of these compounds as anticancer agents (Rashid, Husain, & Mishra, 2012).
Synthesis and Antitumor Activities of Imidazole Acyl Urea Derivatives
Zhu (2015) reported on the synthesis of imidazole acyl urea derivatives that act as Raf kinase inhibitors. Among these, certain compounds exhibited similar inhibitory activities to Sorafenib, a known cancer treatment, highlighting their potential as antitumor agents (Zhu, 2015).
Metal–Organic Frameworks (MOFs) Sensing Properties
Liu et al. (2018) utilized 1H-imidazol-4-yl-containing ligands to create new metal–organic frameworks. These MOFs were structurally characterized and showed diverse two-dimensional networks that contribute to their sensing properties (Liu et al., 2018).
Spectroscopic and Thermodynamic Properties
Uppal, Kamni, and Khajuria (2019) explored the spectroscopic, thermodynamic properties, and Fukui Function analysis of a compound closely related to the subject. Their findings provide insights into the stability and charge transfer within these molecules, which could be relevant for understanding the properties of this compound derivatives (Uppal, Kamni, & Khajuria, 2019).
Safety and Hazards
properties
IUPAC Name |
benzyl N-[2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-20(2,24-19(25)26-13-14-6-4-3-5-7-14)18-22-12-17(23-18)15-8-10-16(21)11-9-15/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESHOOYXUMUORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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